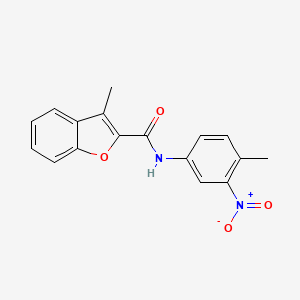![molecular formula C13H13ClN4O2S B5752771 5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile, commonly known as EIS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIS belongs to the class of sulfonyl-containing compounds and is known for its ability to inhibit a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
EIS works by inhibiting a specific enzyme, which is involved in various cellular processes. The enzyme is known as inosine monophosphate dehydrogenase (IMPDH), and it plays a crucial role in the synthesis of nucleotides. EIS binds to the active site of IMPDH and prevents it from carrying out its normal function. This inhibition of IMPDH leads to a decrease in the synthesis of nucleotides, which ultimately leads to cell death.
Biochemical and Physiological Effects
EIS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. EIS has also been shown to improve insulin sensitivity and reduce the accumulation of amyloid-beta, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using EIS in lab experiments is its specificity towards IMPDH. This allows for the selective inhibition of IMPDH without affecting other cellular processes. EIS is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using EIS in lab experiments is its potential toxicity. EIS has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of EIS. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, further studies are needed to determine the long-term safety and efficacy of EIS in humans.
Conclusion
In conclusion, EIS is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit a specific enzyme makes it a promising candidate for the treatment of various diseases. The synthesis method of EIS is a multi-step process that requires careful optimization of reaction conditions. EIS has been extensively studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of diabetes and Alzheimer's disease. While EIS has several advantages for use in lab experiments, its potential toxicity at high concentrations can limit its use in certain experiments. There are several future directions for the research of EIS, including investigating its potential use in combination with other drugs and optimizing its synthesis method.
Synthesis Methods
The synthesis method of EIS involves the reaction of 5-chloro-2,4-dimethyl-3-nitropyridine with 2-ethyl-1H-imidazole-1-sulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain EIS. The synthesis of EIS is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
Scientific Research Applications
EIS has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on a specific enzyme, which makes it a promising candidate for the treatment of various diseases. EIS has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of diabetes and Alzheimer's disease.
properties
IUPAC Name |
5-chloro-2-(2-ethylimidazol-1-yl)sulfonyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-4-11-16-5-6-18(11)21(19,20)13-10(7-15)8(2)12(14)9(3)17-13/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGPBUSFVQZKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)



![ethyl 4-{[(2-pyrazinylamino)carbonothioyl]amino}benzoate](/img/structure/B5752747.png)

![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)


![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)